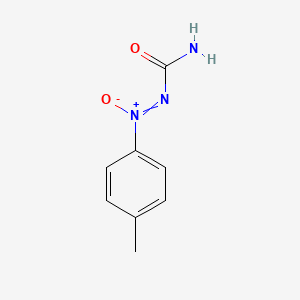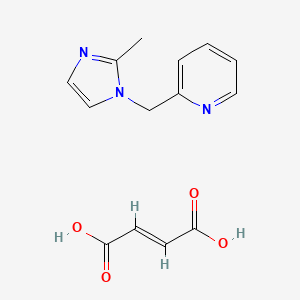![molecular formula C18H22O2 B12527917 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one CAS No. 677703-81-0](/img/structure/B12527917.png)
2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one is an organic compound with a complex structure that includes a biphenyl core substituted with hydroxy and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one typically involves multi-step organic reactions. One common method includes the coupling of substituted benzene derivatives followed by functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl core.
Applications De Recherche Scientifique
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which 2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1,5-dipropylbiphenyl: Similar structure but lacks the ketone group.
4-Hydroxy-1,5-dipropylbiphenyl: Hydroxy group positioned differently on the biphenyl core.
1,5-Dipropylbiphenyl-4-one: Lacks the hydroxy group.
Uniqueness
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
677703-81-0 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-(2-hydroxy-5-propylphenyl)-4-propylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H22O2/c1-3-5-14-6-7-17(20)16(13-14)18(10-4-2)11-8-15(19)9-12-18/h6-9,11-13,20H,3-5,10H2,1-2H3 |
Clé InChI |
ZJPNEHXLCFAYKP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)O)C2(C=CC(=O)C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


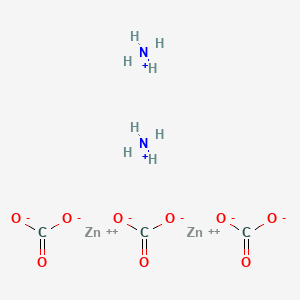
![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
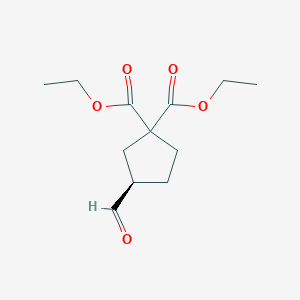
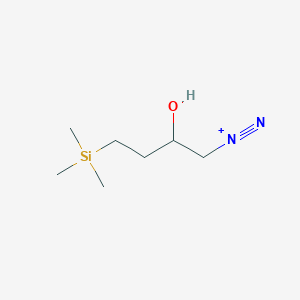
![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
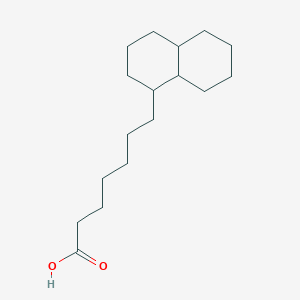
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
